1,4-Butanediol, 2-bromo-, (S)-
Overview
Description
1,4-Butanediol, 2-bromo-, (S)- is an organic compound with the molecular formula C4H9BrO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Butanediol, 2-bromo-, (S)- can be synthesized through several methods. One common method involves the bromination of 1,4-butanediol. This reaction typically uses hydrobromic acid (HBr) as the brominating agent under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In industrial settings, the production of 1,4-butanediol, 2-bromo-, (S)- often involves continuous processes to ensure high yield and purity. One such method includes the reaction of formaldehyde with acetylene in the presence of a copper catalyst, followed by intermediate buffering and hydrogenation steps .
Chemical Reactions Analysis
Types of Reactions
1,4-Butanediol, 2-bromo-, (S)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction can convert the compound into different alcohols or hydrocarbons.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Substitution: Formation of 1,4-butanediol derivatives.
Oxidation: Formation of 2-bromo-1,4-butanedial or 2-bromo-1,4-butanedioic acid.
Reduction: Formation of 2-bromo-1,4-butanol or butane.
Scientific Research Applications
1,4-Butanediol, 2-bromo-, (S)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of biodegradable polymers and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 1,4-butanediol, 2-bromo-, (S)- involves its interaction with specific molecular targets. It can act as a ligand for integrins and other proteins, influencing cellular processes. Additionally, it can undergo hydrolysis to form other active compounds that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Butanediol: A primary alcohol used in the production of polyurethanes and plastics.
2,3-Butanediol: Used in the synthesis of various chemicals and as a solvent.
1,2-Propanediol: Commonly used in the food and pharmaceutical industries.
Uniqueness
1,4-Butanediol, 2-bromo-, (S)- is unique due to its chiral nature and the presence of a bromine atom, which makes it a valuable intermediate in organic synthesis and industrial applications .
Properties
IUPAC Name |
(2S)-2-bromobutane-1,4-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO2/c5-4(3-7)1-2-6/h4,6-7H,1-3H2/t4-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVPUPONZXUMBA-BYPYZUCNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(CO)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CO)[C@@H](CO)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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